molecular formula C7H10N2O2 B239495 Cinnamaverine CAS No. 1679-75-0

Cinnamaverine

Cat. No. B239495
CAS RN: 1679-75-0
M. Wt: 323.4 g/mol
InChI Key: UTTZVFFEPWFVRY-UHFFFAOYSA-N
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Description

Cinnamaverine is a chemical compound that belongs to the family of isoquinoline alkaloids. It was first isolated from the bark of Cinnamomum camphora, commonly known as camphor tree, and has been extensively studied for its potential therapeutic applications. Cinnamaverine has been found to possess a wide range of biological activities, including antispasmodic, vasodilatory, and anti-inflammatory properties.

Scientific Research Applications

  • Anti-Hypoxic Effects

    • Cinnarizine has demonstrated significant anti-hypoxic effects in various experimental methods, including hypobaric and anoxic hypoxia in mice and ischemia in rats. It was notably effective in hypobaric and anoxic hypoxia and in incomplete ischemia by decapitation. Additionally, cinnarizine enhanced the effect of prostacyclin, indicating potential benefits in hypoxia-related conditions (Nikolov, Nikolova, & Milanova, 1984).
  • Therapeutic Potential for Nervous System Disorders

    • Cinnamamide derivatives, structurally related to cinnamaverine, have been found effective in animal models for various central and peripheral nervous system disorders. These derivatives exhibited anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. Their mechanisms of action include targeting GABAA and NMDA receptors, TRP cation channels, and others (Gunia-Krzyżak et al., 2015).
  • Pharmacological and Toxicological Safety

    • The genus Cinnamomum, from which cinnamaverine is derived, is known for its antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Clinical studies and toxicological data confirm the pharmacological importance of Cinnamomum species, suggesting a basis for new drug research using its extracts and bioactive compounds (Sharifi‐Rad et al., 2021).
  • Vascular Effects

    • Studies have shown that cinnarizine can improve blood flow and decrease blood viscosity in patients with peripheral obliterative arterial diseases, without affecting plasma viscosity or hematocrit. This suggests its role in increasing red cell deformability and its potential use in treating vascular diseases (Di Perri et al., 1979).
  • Rodent Repellent Properties

    • Cinnamamide, a compound related to cinnamaverine, has been evaluated as a non-lethal repellent against rodents like house mice and wood mice. Its effectiveness suggests potential applications in controlling rodent populations in specific environments (Gurney et al., 1996).
  • Antidiabetic Effects

    • Cinnamaldehyde, derived from the same genus as cinnamaverine, has shown hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats. This points towards its potential as an antidiabetic agent (Babu, Prabuseenivasan, & Ignacimuthu, 2007).
  • Antibacterial Effects

    • Extracts from the Cinnamomum species have demonstrated significant antibacterial effects against common bacteria found in wound infections, including methicillin-resistant Staphylococcus aureus. This validates the traditional use of Cinnamomum in treating infections and highlights its potential in modern medicine (Buru, Pichika, Neela, & Mohandas, 2014).
  • Anticancer Properties

    • Cinnamic acid derivatives, chemically related to cinnamaverine, have been explored for their anticancer potentials. The diverse chemical properties of these derivatives have led to their investigation as traditional and modern antitumor agents, indicating the potential for cancer therapy (De, Baltas, & Bedos-Belval, 2011).

properties

CAS RN

1679-75-0

Product Name

Cinnamaverine

Molecular Formula

C7H10N2O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate

InChI

InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3

InChI Key

UTTZVFFEPWFVRY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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